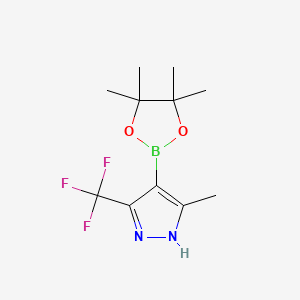![molecular formula C17H24BNO6 B7956337 4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B7956337.png)
4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a nitro group and an oxan-4-yloxy group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-nitro-2-(oxan-4-yloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid in the presence of water.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Typical reagents include aryl or vinyl halides, a palladium catalyst, and a base such as potassium carbonate.
Hydrolysis: Water or aqueous solutions of acids or bases can be used.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: The major products are biaryl compounds.
Hydrolysis: The major product is the corresponding boronic acid.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates through Suzuki-Miyaura cross-coupling reactions.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological molecules.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine
Uniqueness
This compound is unique due to the presence of both a nitro group and an oxan-4-yloxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-nitro-2-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO6/c1-16(2)17(3,4)25-18(24-16)14-11-12(19(20)21)5-6-15(14)23-13-7-9-22-10-8-13/h5-6,11,13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPVGYZMNCNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamate](/img/structure/B7956259.png)
![5,6-dibromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7956265.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]azanium;chloride](/img/structure/B7956266.png)
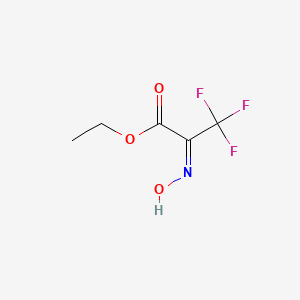
![2,2-Dimethyl-1-[4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B7956274.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956275.png)
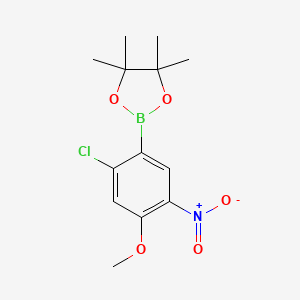
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7956282.png)
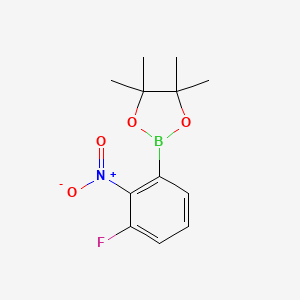
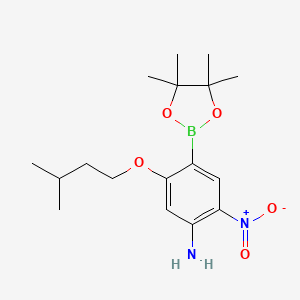
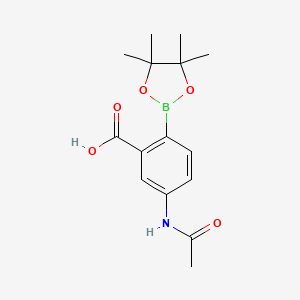
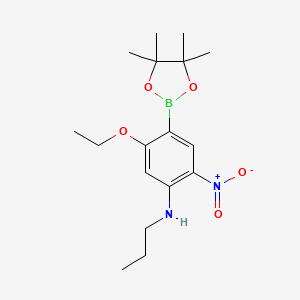
![tert-Butyl 4-[3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B7956341.png)
